molecular formula C38H27NO B14115330 10-(4-(1,2,2-Triphenylvinyl)phenyl)-10H-phenoxazine

10-(4-(1,2,2-Triphenylvinyl)phenyl)-10H-phenoxazine

Cat. No.: B14115330
M. Wt: 513.6 g/mol
InChI Key: YYNPSLNEQYPFIL-UHFFFAOYSA-N
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Description

10-(4-(1,2,2-Triphenylvinyl)phenyl)-10H-phenoxazine is a compound known for its unique photophysical properties, particularly its aggregation-induced emission (AIE) characteristics. This compound is part of a broader class of materials that exhibit enhanced luminescence when aggregated, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-(1,2,2-Triphenylvinyl)phenyl)-10H-phenoxazine typically involves a multi-step process. One common method includes the reaction of 4-(1,2,2-triphenylvinyl)phenylboronic acid with 10H-phenoxazine-10-one under Suzuki coupling conditions. This reaction is usually carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like K2CO3 in a solvent such as toluene or DMF at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

10-(4-(1,2,2-Triphenylvinyl)phenyl)-10H-phenoxazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like KMnO4 or H2O2, leading to the formation of phenoxazine derivatives with different functional groups.

    Reduction: Reduction reactions can be carried out using agents like NaBH4 or LiAlH4, resulting in the formation of reduced phenoxazine derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include various substituted phenoxazine derivatives, which can exhibit different photophysical properties depending on the nature of the substituents introduced.

Mechanism of Action

The mechanism by which 10-(4-(1,2,2-Triphenylvinyl)phenyl)-10H-phenoxazine exerts its effects is primarily through its AIE properties In solution, the compound exhibits weak fluorescence due to intramolecular rotations that dissipate energy non-radiatively upon aggregation, these rotations are restricted, leading to enhanced fluorescenceAdditionally, the compound can undergo excited-state intramolecular proton transfer (ESIPT), contributing to its unique photophysical behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-(4-(1,2,2-Triphenylvinyl)phenyl)-10H-phenoxazine stands out due to its combination of AIE properties and the ability to undergo ESIPT, making it highly versatile for various applications. Its unique structure allows for efficient blue emission, which is particularly valuable in optoelectronic devices.

Properties

Molecular Formula

C38H27NO

Molecular Weight

513.6 g/mol

IUPAC Name

10-[4-(1,2,2-triphenylethenyl)phenyl]phenoxazine

InChI

InChI=1S/C38H27NO/c1-4-14-28(15-5-1)37(29-16-6-2-7-17-29)38(30-18-8-3-9-19-30)31-24-26-32(27-25-31)39-33-20-10-12-22-35(33)40-36-23-13-11-21-34(36)39/h1-27H

InChI Key

YYNPSLNEQYPFIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)N4C5=CC=CC=C5OC6=CC=CC=C64)C7=CC=CC=C7

Origin of Product

United States

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